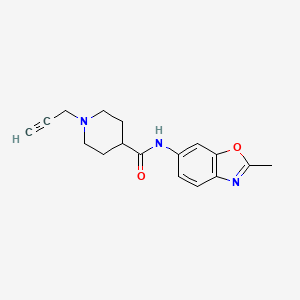

N-(2-Methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazole ring, followed by various functional group interconversions to introduce the piperidine ring and the propynyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

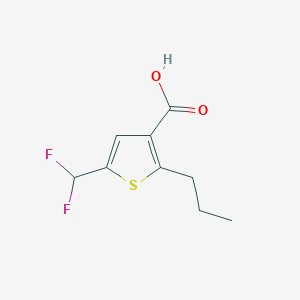

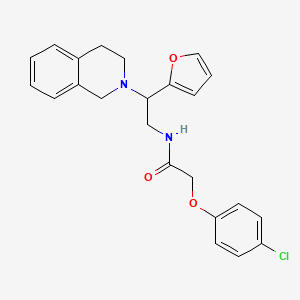

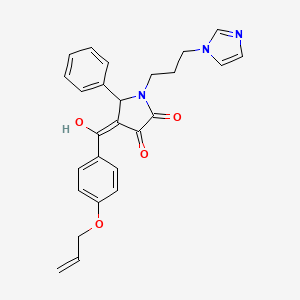

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzoxazole ring, a piperidine ring, and a carboxamide group . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions at the nitrogen atom . The specific reactions that “N-(2-Methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide” can undergo would depend on the reaction conditions and the other reactants present .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the benzoxazole ring in the compound is likely to contribute to its aromaticity and stability . The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Benzoxazole Derivatives in Scientific Research

Benzoxazole derivatives are a class of heterocyclic compounds known for their diverse applications across various scientific disciplines, including medicinal chemistry, materials science, and pharmacology.

Biomedical Applications :

- Benzoxazoles have been explored for their therapeutic potential in treating diseases such as Alzheimer's. For instance, compounds like [18F]FDDNP and [11C]PIB have been used in PET amyloid imaging to detect amyloid plaques in the brain, offering insights into Alzheimer's disease pathology and aiding in early diagnosis (Nordberg, 2007).

- Furthermore, benzoxazinoids, related to benzoxazoles, have been investigated for their antimicrobial properties and potential use in plant defense mechanisms against pathogens (de Bruijn, Gruppen, Vincken, 2018).

Material Science :

- In material science, benzoxazole derivatives have shown important properties, such as in the creation of polymers and nanomaterials. The self-assembly behavior of benzene-1,3,5-tricarboxamides (BTAs), a subset of benzoxazoles, has been utilized in nanotechnology applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, Palmans, 2012).

Pharmacological Research :

- Benzoxazoles have been extensively researched for their pharmacological activities, including their role in developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties. A review of patented benzoxazole derivatives from 2015 to 2020 highlighted their potential against various protein targets and diseases, with some reaching clinical trial stages (Wong, Yeong, 2021).

Safety and Hazards

Future Directions

The study of novel benzoxazole derivatives is a vibrant field, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential applications of “N-(2-Methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide” and related compounds .

properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-8-20-9-6-13(7-10-20)17(21)19-14-4-5-15-16(11-14)22-12(2)18-15/h1,4-5,11,13H,6-10H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERVLWCRVQYMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methyl-1,3-benzoxazol-6-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)

![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)

![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)